Unique Allyl-Derived Reactivity: Orthogonal Synthetic Utility Compared to N-Methyl-4-piperidinol
N-Allyl-4-piperidinol possesses a terminal C=C double bond (SMILES: C=CCN1CCC(O)CC1) that enables olefin metathesis, hydroboration, epoxidation, and allylic C–H oxidation reactions which are structurally impossible for N-methyl-4-piperidinol (CAS 3970-69-4; SMILES: CN1CCC(O)CC1) [1]. This orthogonality provides a diversifiable synthetic node absent in saturated N-alkyl congeners.
| Evidence Dimension | Presence of terminal alkene for diversification |
|---|---|
| Target Compound Data | Terminal allyl group (C=C) present; rotatable bond count = 2; enables olefin metathesis, cross-coupling, hydroamination |
| Comparator Or Baseline | N-Methyl-4-piperidinol (CAS 3970-69-4): no terminal alkene; only saturated C–N and C–C bonds |
| Quantified Difference | Qualitative: orthogonal reactivity handle absent in comparator |
| Conditions | Structural comparison based on PubChem computed data and established synthetic methodologies [1] |
Why This Matters
For procurement in synthetic laboratories, the allyl handle unlocks downstream transformations unavailable to N-methyl analogs, directly impacting synthetic route feasibility and product diversity.
- [1] PubChem Compound Summary. CID 12725716 (N-allyl-4-piperidinol) vs. CID 186032 (N-methyl-4-piperidinol). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12725716 (accessed 2026-04-28). View Source
